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Compound of Interest

Compound Name:
(3,6-Difluoro-2-

(hexyloxy)phenyl)boronic acid

Cat. No.: B12821260

Get Quote

Part 1: Executive Summary & Chemical Identity
(3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid is a highly specialized organoboron

intermediate used primarily in the synthesis of liquid crystal (LC) materials exhibiting negative

dielectric anisotropy (

) and as a building block in medicinal chemistry for creating fluorinated biaryl scaffolds.

This compound belongs to the class of 2-alkoxy-3,6-difluorophenylboronic acids. Its unique

substitution pattern—placing the boronic acid moiety adjacent to an alkoxy group and flanked

by fluorine atoms—imparts specific electronic and steric properties essential for fine-tuning the

physical parameters of advanced materials.
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Parameter Data

Chemical Name (3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid

Synonyms
B-[3,6-Difluoro-2-(hexyloxy)phenyl]boronic acid;

2-Hexyloxy-3,6-difluorobenzeneboronic acid

CAS Number Not Listed / Proprietary (See Note 1)

Representative CAS
919355-30-9 (Methoxy analog: 3,6-Difluoro-2-

methoxyphenylboronic acid)

Molecular Formula C₁₂H₁₇BF₂O₃

Molecular Weight 258.07 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in THF, DCM, Ethanol; Insoluble in

Water

pKa (Predicted) ~8.5 (Boronic acid group)

Note 1: The specific CAS number for the hexyloxy derivative is not widely indexed in public

chemical databases, as it is often a captive intermediate in the production of proprietary liquid

crystal mixtures. The methoxy analog (CAS 919355-30-9) serves as the primary structural and

synthetic reference point.

Part 2: Synthetic Pathways & Methodology
The synthesis of (3,6-difluoro-2-(hexyloxy)phenyl)boronic acid is a precision operation

requiring strict regiocontrol. The most robust pathway utilizes Directed Ortho-Lithiation (DoM)

starting from 2,5-difluorophenol.
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The target molecule is constructed by introducing the boronic acid group onto the aromatic ring

after the alkoxy chain is established. The directing groups (Fluorine and Alkoxy) cooperatively

direct lithiation to the position between the C2-Alkoxy and C6-Fluorine.

Pathway: 2,5-Difluorophenol

1,4-Difluoro-2-(hexyloxy)benzene

Lithiation (Position 6)

Boronation.

Detailed Experimental Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)

Reagents: 2,5-Difluorophenol, 1-Bromohexane, Potassium Carbonate (

), Acetonitrile (ACN).

Procedure:

Dissolve 2,5-difluorophenol (1.0 eq) in ACN.

Add

(1.5 eq) and stir at room temperature for 30 mins to form the phenoxide.

Add 1-bromohexane (1.1 eq) dropwise.

Reflux at 80°C for 6–12 hours. Monitor by TLC/GC.

Workup: Filter salts, concentrate filtrate, and partition between water/ethyl acetate. Dry

organic layer over

.

Yield: ~90–95% of 1,4-difluoro-2-(hexyloxy)benzene.

Step 2: Directed Ortho-Lithiation & Boronation
Reagents: n-Butyllithium (2.5 M in hexanes), Trimethyl borate (
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), Anhydrous THF, HCl (1M).

Rationale: The proton at position 6 (between the alkoxy group and the fluorine) is the most

acidic due to the inductive electron-withdrawing effect of both the oxygen and the fluorine

atoms (cooperative direction).

Protocol:

Setup: Flame-dry a 3-neck flask; maintain strictly inert atmosphere (

or Ar).

Dissolve 1,4-difluoro-2-(hexyloxy)benzene (1.0 eq) in anhydrous THF and cool to -78°C.

Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 mins. Maintain temp < -70°C.

Stir at -78°C for 1–2 hours to ensure complete formation of the phenyllithium species.

Boron Addition: Add

(1.5 eq) rapidly in one portion (or dropwise if scale is large) at -78°C.

Allow the mixture to warm slowly to room temperature overnight.

Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the

boronate ester to the free acid.

Purification: Extract with Ethyl Acetate. Recrystallize from n-heptane/ethanol mixture to

remove deboronated byproducts.

Synthesis Workflow Diagram

2,5-Difluorophenol Step 1: Alkylation
(+ 1-Bromohexane, K2CO3) 1,4-Difluoro-2-(hexyloxy)benzene Step 2: Lithiation

(n-BuLi, -78°C)
Lithium Intermediate
(Directed to Pos 6)

Step 3: Boronation
(+ B(OMe)3, then H3O+)

(3,6-Difluoro-2-(hexyloxy)phenyl)
boronic acid

Click to download full resolution via product page
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Caption: Regioselective synthesis pathway utilizing cooperative ortho-direction of Fluorine and

Alkoxy groups.

Part 3: Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
This boronic acid is a prime candidate for Palladium-catalyzed cross-coupling reactions to form

fluorinated biaryls. The presence of ortho-fluorine atoms can sterically hinder the

transmetallation step, requiring specialized ligands (e.g., S-Phos, X-Phos) for efficient coupling.

Mechanism: The catalytic cycle involves Oxidative Addition, Transmetallation (rate-limiting for

hindered substrates), and Reductive Elimination.

Significance: Used to synthesize terphenyl cores for liquid crystals where the hexyloxy tail

provides solubility and mesophase stability.

Liquid Crystal Engineering
In the context of LC materials, the (3,6-difluoro-2-alkoxyphenyl) motif is critical for:

Negative Dielectric Anisotropy (

): The lateral fluorine atoms create a dipole moment perpendicular to the molecular long axis,
essential for Vertical Alignment (VA) mode displays.

Viscosity Control: The hexyloxy chain lowers rotational viscosity compared to shorter chains,

improving switching speeds.

Reactivity Logic Diagram
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Caption: Primary reactivity modes and downstream applications of the boronic acid core.

Part 4: Handling, Stability & Analytics
Protodeboronation
Fluorinated phenylboronic acids are susceptible to protodeboronation (loss of the boron group)

under basic conditions or high temperatures.

Mechanism: Base-catalyzed attack of water on the boron atom, followed by ipso-protonation.

Mitigation: Use mild bases (e.g.,

instead of

) and anhydrous conditions during coupling reactions. Store the compound at 2–8°C.

Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:

¹H NMR (CDCl₃):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12821260/docs?utm_src=pdf-body-img#technical-guide-3-6-difluoro-2-hexyloxy-phenyl-boronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12821260?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


~4.0 ppm (t, 2H,

).

~6.0–7.0 ppm (m, 2H, Aromatic H).

~5.0–6.0 ppm (s, br, 2H,

).

¹⁹F NMR: Two distinct signals (approx -110 to -130 ppm) showing coupling to each other and

aromatic protons.

Mass Spectrometry: Boronic acids often dehydrate to boroxines (trimers) in MS sources.

Look for the trimer mass

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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